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Compound Name: DS39201083 sulfate

Cat. No.: B1192660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
DS39201083 sulfate is a novel, potent analgesic agent derived from the natural product

conolidine. Preclinical studies have demonstrated its efficacy in models of nociceptive pain,

suggesting its potential as a non-opioid alternative for pain management. This technical guide

provides a comprehensive overview of the available data on DS39201083 sulfate, including its

mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

A key focus is placed on its interaction with the atypical chemokine receptor 3 (ACKR3), which

is believed to underpin its analgesic effects without engaging the mu-opioid receptor pathway,

thereby avoiding common opioid-related side effects.
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Property Value

Compound Name DS39201083 sulfate

Synonyms DS-39201083, DS 39201083

Chemical Name

5-methyl-1,4,5,7-tetrahydro-2,5-

ethanoazocino[4,3-b]indol-6(3H)-one sulfuric

acid

Molecular Formula C16H20N2O5S

Molecular Weight 352.41 g/mol

CAS Number Unknown

Origin Derivative of conolidine, an indole alkaloid

Preclinical Efficacy in Nociceptive Pain Models
DS39201083 has demonstrated significant analgesic effects in established murine models of

nociceptive pain, namely the acetic acid-induced writhing test and the formalin test. These

studies indicate that DS39201083 is more potent than its parent compound, conolidine.[1][2]

Acetic Acid-Induced Writhing Test
This model assesses visceral nociception. Intraperitoneal injection of acetic acid induces

abdominal constrictions, or "writhes," which are counted as a measure of pain.

Quantitative Data:

Compound
Administration
Route

Dose (mg/kg)
% Inhibition of
Writhing

ED50 (mg/kg)

DS39201083 s.c. 3 85.3 0.83

Conolidine s.c. 10 78.9 3.9

Indomethacin p.o. 10 89.2 1.8
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Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15),

1938-1942.

Formalin Test
The formalin test models both acute (neurogenic) and persistent (inflammatory) pain. A dilute

formalin solution is injected into the paw, and the time spent licking the paw is measured in two

phases.

Quantitative Data:

Compound
Administrat
ion Route

Dose
(mg/kg)

% Inhibition
(Phase 1)

% Inhibition
(Phase 2)

ED50
(mg/kg) -
Phase 2

DS39201083 s.c. 3 45.2 75.1 1.2

Conolidine s.c. 10 33.8 62.5 5.8

Indomethacin p.o. 10 15.7 88.6 2.1

Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15),

1938-1942.

Mechanism of Action: The ACKR3 Signaling
Pathway
DS39201083 is notable for its lack of agonist activity at the mu-opioid receptor, the primary

target of traditional opioids.[1][2] Its analgesic properties are believed to be mediated through

the modulation of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.

ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as

enkephalins and dynorphins.[1] By binding to ACKR3, these opioid peptides are internalized

and degraded, which reduces their availability to activate classical opioid receptors (mu, delta,

and kappa) that are involved in pain modulation. It is hypothesized that DS39201083, like its

parent compound conolidine, acts as an antagonist or biased agonist at the ACKR3 receptor.

This action inhibits the scavenging function of ACKR3, thereby increasing the local
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concentration of endogenous opioid peptides. These elevated levels of endogenous opioids

can then act on classical opioid receptors to produce analgesia. A key feature of this pathway is

the recruitment of β-arrestin upon ligand binding to ACKR3.[1][3]
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Caption: Proposed mechanism of action for DS39201083 sulfate.

Experimental Protocols
The following are detailed methodologies for the key preclinical experiments cited in the

evaluation of DS39201083.

Acetic Acid-Induced Writhing Test Protocol
Objective: To assess the peripheral analgesic activity of DS39201083 in a model of visceral

pain.
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Animals: Male ddY mice, weighing 20-25 g.

Procedure:

Animals are fasted overnight with free access to water.

DS39201083 sulfate, conolidine, or indomethacin (positive control) are administered

subcutaneously (s.c.) or orally (p.o.) 30 minutes prior to the acetic acid injection. A vehicle

control group receives saline.

A 0.6% solution of acetic acid in saline is administered intraperitoneally (i.p.) at a volume of

10 mL/kg.

Immediately after the acetic acid injection, mice are placed in individual observation

chambers.

The number of writhes (a wave of contraction of the abdominal muscles followed by

extension of the hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the

acetic acid injection.

The percentage of inhibition of writhing is calculated for each group relative to the vehicle

control group.

The ED50 value (the dose that produces 50% of the maximum effect) is calculated from the

dose-response curve.
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Caption: Experimental workflow for the acetic acid-induced writhing test.
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Formalin Test Protocol
Objective: To evaluate the analgesic effects of DS39201083 on both neurogenic and

inflammatory pain.

Animals: Male ddY mice, weighing 20-25 g.

Procedure:

Mice are placed in individual observation chambers for at least 30 minutes before the

experiment to allow for acclimatization.

DS39201083 sulfate, conolidine, or indomethacin are administered s.c. or p.o. 30 minutes

prior to the formalin injection. A vehicle control group receives saline.

A 2% formalin solution (in saline) is injected subcutaneously into the plantar surface of the

right hind paw at a volume of 20 µL.

The cumulative time spent licking the injected paw is recorded in two phases:

Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.

Phase 2 (Inflammatory Pain): 15-30 minutes post-formalin injection.

The percentage of inhibition of licking time is calculated for each phase relative to the vehicle

control group.

The ED50 value for the second phase is determined from the dose-response curve.
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Caption: Experimental workflow for the formalin test.
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Conclusion and Future Directions
DS39201083 sulfate is a promising novel analgesic that demonstrates potent efficacy in

preclinical models of nociceptive pain. Its unique mechanism of action, which is independent of

the mu-opioid receptor and likely involves the modulation of the ACKR3 pathway, positions it as

a potential therapeutic agent that could circumvent the significant adverse effects associated

with traditional opioid analgesics. Further research is warranted to fully elucidate its

pharmacological profile, including its effects on other pain modalities (e.g., neuropathic pain),

its pharmacokinetic and pharmacodynamic properties, and its safety profile in more extensive

preclinical models. The development of DS39201083 and similar compounds could represent a

significant advancement in the field of pain management.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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